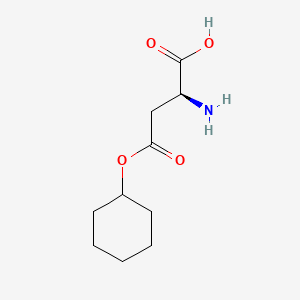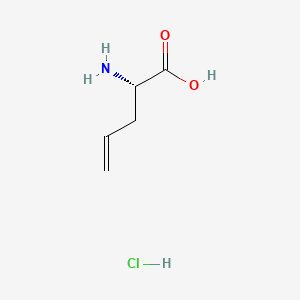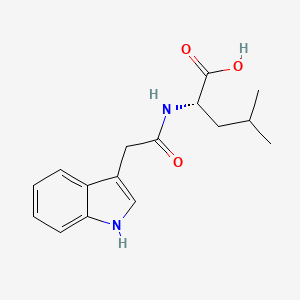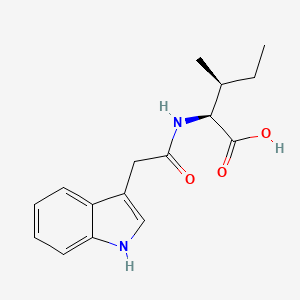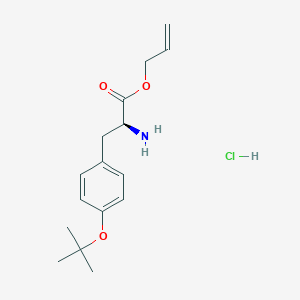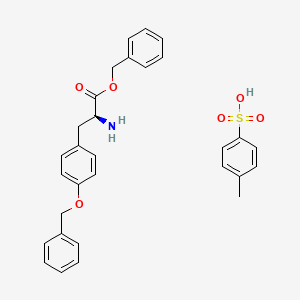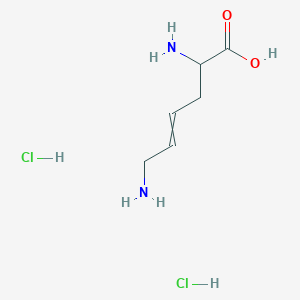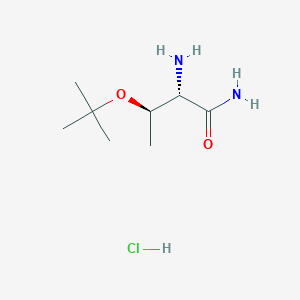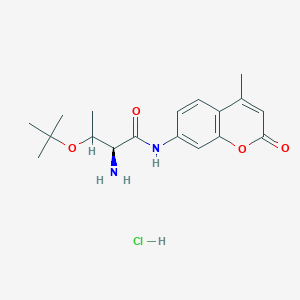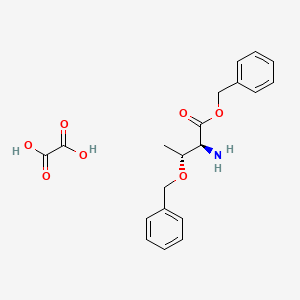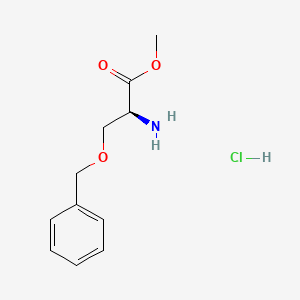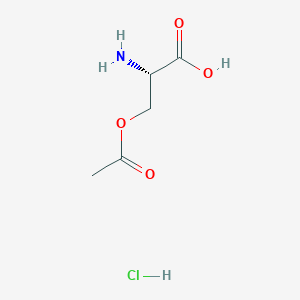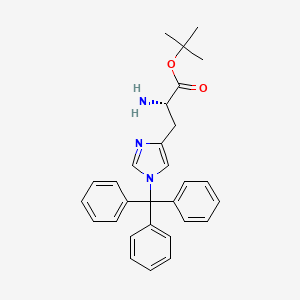
H-His(1-Trt)-OtBu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-His(1-Trt)-OtBu, also known as 1-(Triphenylmethyl)-L-histidine tert-butyl ester, is a derivative of the amino acid histidine. This compound is characterized by the presence of a triphenylmethyl (trityl) protecting group on the nitrogen atom of the imidazole ring and a tert-butyl ester protecting group on the carboxyl group. These protecting groups are commonly used in peptide synthesis to prevent unwanted side reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-His(1-Trt)-OtBu typically involves the protection of the histidine molecule. The process begins with the protection of the imidazole nitrogen using a triphenylmethyl chloride (Trt-Cl) in the presence of a base such as triethylamine. This is followed by the esterification of the carboxyl group using tert-butyl alcohol and a coupling agent like dicyclohexylcarbodiimide (DCC).
-
Protection of Imidazole Nitrogen
- React histidine with triphenylmethyl chloride (Trt-Cl) in the presence of triethylamine.
- The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
-
Esterification of Carboxyl Group
- React the protected histidine with tert-butyl alcohol and dicyclohexylcarbodiimide (DCC).
- The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
H-His(1-Trt)-OtBu undergoes various chemical reactions, including:
-
Deprotection Reactions
- The trityl protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
- The tert-butyl ester group can be removed using strong acids like hydrochloric acid or trifluoroacetic acid.
-
Substitution Reactions
- The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the trityl group.
Hydrochloric Acid (HCl): Used for deprotection of the tert-butyl ester group.
Alkyl Halides: Used for substitution reactions on the imidazole ring.
Major Products Formed
Deprotected Histidine: Removal of the protecting groups yields free histidine.
Substituted Histidine Derivatives: Substitution reactions yield various histidine derivatives depending on the electrophile used.
科学研究应用
H-His(1-Trt)-OtBu has several applications in scientific research, including:
-
Peptide Synthesis
- Used as a building block in the synthesis of peptides and proteins.
- The protecting groups prevent unwanted side reactions during peptide chain elongation.
-
Biological Studies
- Used in the study of histidine-containing peptides and proteins.
- Helps in understanding the role of histidine in enzyme active sites and protein-protein interactions.
-
Medicinal Chemistry
- Used in the design and synthesis of histidine-based drugs and inhibitors.
- Helps in the development of histidine analogs with improved pharmacological properties.
-
Industrial Applications
- Used in the production of histidine-containing peptides for various industrial applications, including cosmetics and food additives.
作用机制
The mechanism of action of H-His(1-Trt)-OtBu is primarily related to its role as a protected histidine derivative. The protecting groups prevent unwanted side reactions during chemical synthesis, allowing for the selective modification of the histidine molecule. The trityl group protects the imidazole nitrogen, while the tert-butyl ester group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions to yield free histidine or its derivatives.
相似化合物的比较
H-His(1-Trt)-OtBu can be compared with other protected histidine derivatives, such as:
H-His(1-Trt)-OMe: Similar to this compound but with a methyl ester protecting group instead of a tert-butyl ester.
Fmoc-His(Trt)-OH: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a trityl group on the imidazole nitrogen.
Boc-His(Trt)-OH: Contains a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a trityl group on the imidazole nitrogen.
Uniqueness
This compound is unique due to the combination of the trityl and tert-butyl ester protecting groups, which provide robust protection during peptide synthesis. The tert-butyl ester group offers greater stability under acidic conditions compared to the methyl ester group, making it suitable for specific synthetic applications.
Conclusion
This compound is a valuable compound in peptide synthesis and various scientific research applications. Its unique combination of protecting groups allows for selective modification and protection of the histidine molecule, making it an essential tool in the synthesis of peptides and histidine-based derivatives.
属性
IUPAC Name |
tert-butyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O2/c1-28(2,3)34-27(33)26(30)19-25-20-32(21-31-25)29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19,30H2,1-3H3/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLIDDXLXQZXMR-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

